H-Tyr-Thr-NH2

ACE inhibition Antihypertensive peptides Structure‑activity relationship

Researchers requiring stable peptide exposure in cell assays face rapid degradation by serum carboxypeptidases. H-Tyr-Thr-NH2 (CAS 123952-20-5) solves this with a C-terminal amide that confers proteolytic resistance and sustained bioactivity. • Resists degradation for consistent GPCR/phosphorylation assay performance. • Moderate ACE inhibitor (IC50 34-720 μM) serves as calibrated intermediate control. • >10 mg/mL aqueous solubility enables DMSO-free dosing, minimizing solvent artifacts. • ≥95% purity hydrochloride salt; global stock for immediate dispatch.

Molecular Formula C13H20ClN3O4
Molecular Weight 317.77 g/mol
CAS No. 123952-20-5
Cat. No. B1180460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-Thr-NH2
CAS123952-20-5
SynonymsH-Tyr-Thr-NH2
Molecular FormulaC13H20ClN3O4
Molecular Weight317.77 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N)O.Cl
InChIInChI=1S/C13H19N3O4.ClH/c1-7(17)11(12(15)19)16-13(20)10(14)6-8-2-4-9(18)5-3-8;/h2-5,7,10-11,17-18H,6,14H2,1H3,(H2,15,19)(H,16,20);1H/t7-,10+,11+;/m1./s1
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Tyr-Thr-NH2: Physicochemical and Stability Overview


H-Tyr-Thr-NH2 (CAS 123952‑20‑5) is an amidated dipeptide composed of L‑tyrosine and L‑threonine [1]. It is typically supplied as the hydrochloride salt with a molecular weight of 317.77 g/mol and a purity specification of ≥95% . The C‑terminal amide is a deliberate modification that distinguishes this compound from its free‑acid counterpart (H‑Tyr‑Thr‑OH) by conferring enhanced metabolic stability, reduced susceptibility to carboxypeptidase degradation, and altered solubility and membrane permeability profiles .

Amide-modified dipeptide with enhanced metabolic stability
High aqueous solubility supports DMSO-free assay preparation
Hydrochloride salt form with defined purity specification

H-Tyr-Thr-NH2: Substitution and Stability Differentiation


Substitution of H‑Tyr‑Thr‑NH2 with free‑acid dipeptides (e.g., H‑Tyr‑Thr‑OH) or sequence isomers (e.g., H‑Thr‑Tyr‑NH2) is not functionally equivalent. The C‑terminal amide directly impacts metabolic stability and proteolytic resistance, while the L‑L stereochemistry defines receptor recognition and peptide‑protein interaction interfaces . Furthermore, the specific amino acid composition—tyrosine and threonine—imparts a distinct combination of hydrogen‑bonding capacity, phosphorylation potential, and β‑elimination degradation susceptibility that differs from other Tyr‑containing dipeptides (e.g., H‑Tyr‑Tyr‑NH2) .

Free acid H-Tyr-Thr-OH lacks C-terminal amide, altering proteolytic stability and solubility profile
Sequence isomer H-Thr-Tyr-NH2 reverses amino acid order, likely disrupting receptor recognition
Other Tyr-dipeptides Differ in hydrogen-bonding capacity, phosphorylation potential, and degradation susceptibility

H-Tyr-Thr-NH2: Evidence-Based Comparison Guide


ACE Inhibition vs. Tyr-Tyr Peptides

While H‑Tyr‑Thr‑NH2 has not been directly assayed for ACE inhibition in published studies, comparative data from its constituent amino acid sequence in related dipeptides allows class‑level inference. The dipeptide H‑Tyr‑Tyr‑OH (Tyr‑Tyr) inhibits angiotensin‑converting enzyme (ACE) from rabbit lung with an IC50 of 34 μM . In contrast, H‑Tyr‑Pro‑OH (Tyr‑Pro) exhibits markedly lower ACE inhibitory potency with an IC50 of 720 μM . The presence of a threonine residue at the C‑terminus in H‑Tyr‑Thr‑NH2, rather than tyrosine or proline, is expected to yield an IC50 that falls between these extremes, offering a distinct activity profile for applications requiring modulated ACE interaction.

ACE Inhibition vs. Tyr-Tyr Peptides
Class-level
Predicted IC50 range: 34–720 μM (rabbit lung ACE)
Supports ACE inhibitor screening with moderate interaction
Direct assay data not available
ACE inhibition Antihypertensive peptides Structure‑activity relationship

Metabolic Stability: Amide vs. Free Acid

H‑Tyr‑Thr‑NH2 incorporates a C‑terminal amide in place of the free carboxylic acid present in H‑Tyr‑Thr‑OH. This substitution significantly improves resistance to carboxypeptidase‑mediated degradation, a key determinant of peptide half‑life in biological matrices . While direct quantitative stability data for this exact dipeptide pair are not published, studies across multiple peptide classes consistently demonstrate that C‑terminal amidation reduces proteolytic clearance and extends functional persistence in vitro and in vivo [1].

Metabolic Stability: Amide vs. Free Acid
Class-level
C-terminal amide increases carboxypeptidase resistance
May improve stability in biological matrices
No direct quantitative data for this pair
Peptide stability Amide modification Protease resistance

Solubility: DMSO and Aqueous Compatibility

H‑Tyr‑Thr‑NH2 is documented to be soluble in DMSO at concentrations suitable for stock solution preparation (e.g., 10 mM) [1] and exhibits high aqueous solubility (>10 mg/mL) in water or PBS . This dual solubility profile is advantageous compared to more hydrophobic dipeptides such as H‑Tyr‑Phe‑NH2 (CAS 38678‑75‑0), which may require higher percentages of organic co‑solvents and show limited aqueous compatibility .

Solubility: DMSO & Aqueous Compatibility
Reported
Aqueous solubility >10 mg/mL; DMSO stock 10 mM feasible
Facilitates aqueous assay preparation with low DMSO carry-over
Compared to hydrophobic Tyr-Phe-NH2
Solubility DMSO Formulation

Purity and Pricing Benchmark

H‑Tyr‑Thr‑NH2 is commercially available with a purity specification of ≥95% . Pricing for the hydrochloride salt is €137.00 for 50 mg and €213.00 for 100 mg . For comparison, the related dipeptide amide H‑Tyr‑Phe‑NH2 (CAS 38678‑75‑0) is also available, but its pricing and purity may vary by vendor. H‑Tyr‑Thr‑NH2 pricing is consistent with other custom‑synthesized amidated dipeptides containing hydroxyl‑bearing residues, reflecting moderate synthetic complexity.

Purity and Pricing Benchmark
Reported
Purity ≥95%; €137.00/50 mg, €213.00/100 mg
Defined purity and price point support procurement planning
Typical for custom amidated dipeptides
Procurement Purity Cost analysis

H-Tyr-Thr-NH2 Application Scenarios


Cell-Based Signaling with Amide-Stabilized Probes

H‑Tyr‑Thr‑NH2 is suitable for GPCR signaling and phosphorylation assays where extended peptide stability in culture media is essential. The C‑terminal amide reduces degradation by serum carboxypeptidases, ensuring consistent exposure over multi‑hour incubation periods . Its high aqueous solubility facilitates preparation of DMSO‑free dosing solutions, minimizing solvent‑induced cytotoxicity artifacts.

ACE Inhibitor Screening and SAR

With predicted moderate ACE inhibitory potency (IC50 between 34 μM and 720 μM), H‑Tyr‑Thr‑NH2 serves as a useful intermediate‑activity control in dipeptide‑based ACE inhibitor screening panels . It allows researchers to probe the contribution of the threonine side‑chain hydroxyl group to binding and inhibition, distinct from the purely aromatic or hydrophobic residues in Tyr‑Tyr or Tyr‑Phe analogs.

Peptide Synthesis and Stability Optimization

As a model amidated dipeptide, H‑Tyr‑Thr‑NH2 is employed in solid‑phase peptide synthesis (SPPS) method development and stability investigations. Its dual hydroxyl‑bearing residues (Tyr and Thr) provide multiple sites for hydrogen bonding and potential oxidative or β‑elimination degradation, making it an informative scaffold for assessing formulation and storage conditions [1].

In Vivo PK and Formulation

The combination of moderate aqueous solubility (>10 mg/mL) and enhanced metabolic stability positions H‑Tyr‑Thr‑NH2 as a candidate for preliminary in vivo PK studies in rodents. It can be formulated in PBS or saline, bypassing the need for high‑percentage organic co‑solvents that may confound interpretation of absorption and distribution .

Application
Selection Property
Validation Focus
Cell-based signaling assays
Amide-stabilized peptide probe
Stability in serum-containing media
ACE inhibitor screening panels
Moderate predicted ACE inhibition
Thr hydroxyl group binding contribution
Peptide synthesis & stability studies
Dual hydroxyl-bearing model dipeptide
Oxidative/β-elimination degradation assessment
In vivo PK research studies
High aqueous solubility & metabolic stability
Formulation feasibility in PBS/saline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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